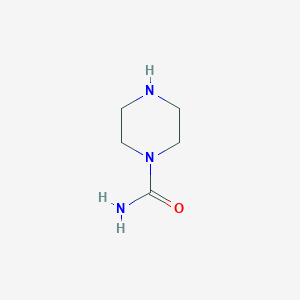

Piperazine-1-carboxamide

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

piperazine-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11N3O/c6-5(9)8-3-1-7-2-4-8/h7H,1-4H2,(H2,6,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVXQBCUBSIPQGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80293039 | |

| Record name | piperazine-1-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80293039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5623-95-0 | |

| Record name | 1-Piperazinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5623-95-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Piperazinecarboxamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005623950 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Piperazinecarboxamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86952 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | piperazine-1-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80293039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-PIPERAZINECARBOXAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A78BU5W9Y2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for Piperazine 1 Carboxamide and Its Derivatives

General Synthetic Routes and Reaction Conditions

General strategies for synthesizing the piperazine-1-carboxamide core often involve building the carboxamide group onto a pre-existing piperazine (B1678402) ring. These methods are typically robust and can be adapted for a wide range of derivatives.

A primary method for forming the carboxamide linkage involves the reaction of a piperazine derivative with an activated carbonyl compound. This nucleophilic acyl substitution is a cornerstone of amide bond formation.

One common approach is the use of amide coupling agents to facilitate the reaction between a piperazine and a carboxylic acid. For instance, the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC HCl) in conjunction with a base such as N,N-Diisopropylethylamine (DIPEA) in a solvent like Dichloromethane (DCM) has been shown to be highly efficient in product formation wisdomlib.org. Another example involves the synthesis of piperazinyl amides of 18β-glycyrrhetinic acid, where coupling reagents like EDCl and Hydroxybenzotriazole (HOBt) are used in refluxing acetonitrile (B52724) nih.gov.

Alternatively, more reactive carbonyl species can be employed. The reaction of piperazine derivatives with acyl chlorides or acid anhydrides is a direct method for acylation smolecule.comtandfonline.com. Similarly, the reaction with isocyanates provides a direct route to urea derivatives, which are structurally related to carboxamides. A series of new 4-(5-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-2-carbonyl)-N-(substituted phenyl)piperazine-1-carboxamides were synthesized through the simple addition of functionalized arylisocyanates to a piperazine precursor nih.gov.

Table 1: Examples of Coupling Agents and Conditions

| Piperazine Precursor | Carbonyl Source/Reagent | Coupling Agent/Base | Solvent | Conditions | Product Type |

|---|---|---|---|---|---|

| 1-Benzhydryl-piperazine | Various benzoyl chlorides | Triethylamine | Dichloromethane | Not specified | N-Aryl/Alkyl-piperazine-1-carboxamide |

| Piperazine Derivative | Carboxylic Acid | EDC HCl / DIPEA | Dichloromethane | Not specified | This compound derivative |

| 1-Boc-piperazine | 3-acetyl-18β-glycyrrhetinic acid | EDCl / HOBt / NEt₃ | Acetonitrile | Reflux, 24h | Protected piperazinyl amide |

| Piperazine Derivative | Arylisocyanate | Not applicable | Not specified | Not specified | This compound (Urea) |

Multi-step syntheses of this compound derivatives often involve the use of protecting groups, particularly on one of the piperazine nitrogen atoms, to ensure regioselectivity. The tert-butyloxycarbonyl (Boc) group is a commonly used protecting group for this purpose.

The synthesis can proceed by acylating N-Boc-piperazine, followed by the removal of the Boc group. This deprotection step is typically achieved under acidic conditions nih.govmdpi.com. For example, trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM) is effective for removing the Boc group to yield the free piperazinyl amide nih.gov.

Following synthesis and deprotection, salt formation is a crucial step for purification, stabilization, and improving the physicochemical properties of the final compound, such as solubility. Piperazine and its derivatives are basic, readily forming salts with various inorganic and organic acids. A general method for preparing piperazine salts involves adding a polycarboxylic acid to a crude solution of piperazine, followed by the addition of a hydrohalic or organic monocarboxylic acid to precipitate the desired salt google.com. The ability of this compound to form stable salts is exemplified by the formation of a sulfate (B86663) salt, which has been characterized by X-ray crystallography smolecule.com. Studies on other piperazine-containing molecules have demonstrated the formation of salts with various acids, including meclofenamic acid, to create multiple salt forms with significantly enhanced solubility acs.org.

Table 2: Common Reagents in Acylation, Deprotection, and Salt Formation

| Process | Reagent(s) | Purpose |

|---|---|---|

| Protection | Di-tert-butyl dicarbonate (Boc₂O) | Introduction of the Boc protecting group |

| Acylation | Acyl Halides, Acid Anhydrides | Formation of the amide bond |

| Deprotection | Trifluoroacetic acid (TFA), Hydrochloric acid (HCl) | Removal of the Boc protecting group |

| Salt Formation | Hydrochloric acid, Sulfuric acid, Tartaric acid, Citric acid | Purification, stabilization, and property modulation |

Specific Synthesis Protocols for this compound Derivatives

Beyond general routes, specific protocols have been developed to synthesize particular classes of this compound derivatives, including those requiring asymmetric synthesis to produce single enantiomers.

While direct synthesis of the parent this compound from 1-Piperazinyl Indazole and Nitrourea is not prominently detailed, the reaction of amines with nitrourea or its derivatives is a known method for the preparation of ureas and related compounds. This type of reaction typically involves the nucleophilic attack of the amine (in this case, the piperazine nitrogen) on the carbonyl carbon of the nitrourea, followed by the elimination of nitramide. This approach would yield a urea derivative of 1-piperazinyl indazole.

Carbonylation reactions provide an alternative route to the carboxamide or urea moiety. These reactions introduce a carbonyl group (C=O) between two nitrogen atoms or a nitrogen and another group. A common reagent for this transformation is 1,1'-carbonyldiimidazole (CDI), which can be used to form a urea linkage mdpi.com. The reaction of an amine with CDI forms an activated intermediate, which then reacts with a second amine (such as a piperazine derivative) to yield the final urea product. This method avoids the use of more hazardous reagents like phosgene.

For chiral this compound derivatives, asymmetric synthesis is essential to obtain enantiomerically pure compounds, as different enantiomers of a drug can have different biological activities mdpi.com. Several strategies are employed to achieve this.

Chiral Pool Synthesis : This approach utilizes readily available chiral starting materials. For example, the asymmetric synthesis of (R)-(+)-2-methylpiperazine has been reported starting from R-(–)-phenylglycinol as a chiral auxiliary nih.gov. Similarly, chiral amino acids can serve as starting points for the stereoselective preparation of substituted piperazine derivatives researcher.life.

Catalytic Asymmetric Synthesis : This method uses a chiral catalyst to control the stereochemical outcome of a reaction. The catalytic enantioselective synthesis of α-tertiary piperazin-2-ones, which can be reduced to the corresponding piperazines, has been achieved through catalytic asymmetric allylation nih.gov. Palladium-catalyzed reactions are also prominent, such as the decarboxylative allylic alkylation of piperazin-2-ones to create highly enantioenriched products nih.gov.

Resolution : This technique involves the separation of a racemic mixture. Classical resolution can be carried out by reacting the racemic piperazine derivative with a chiral acid. The resulting diastereomeric salts often have different solubilities, allowing for their separation by crystallization. This method has been used in the synthesis of FDA-approved drugs containing chiral piperazine fragments mdpi.com.

An example of a complex asymmetric synthesis is Merck's preparation of 2-piperazinecarboxamides, where a multi-step sequence starting from a chiral diaminopropionate derivative leads to the formation of diastereomeric products that are then separated by preparative reverse-phase HPLC nih.gov.

Considerations for Scalable and Facile Synthesis

The industrial-scale and laboratory synthesis of this compound requires methodologies that are not only high-yielding but also simple, cost-effective, and easily scalable. The primary challenge in synthesizing this compound lies in achieving selective mono-functionalization of the piperazine ring. Since piperazine is a symmetrical diamine, reactions can occur at both nitrogen atoms, leading to the formation of the undesired byproduct, piperazine-1,4-dicarboxamide.

Key strategies for a facile and scalable synthesis focus on controlling this selectivity:

Direct Reaction with Stoichiometric Control: A more direct, one-pot approach involves reacting piperazine directly with a carboxamidating agent, such as urea or an isocyanate derivative. To favor the formation of the mono-substituted product, a significant excess of piperazine is often used relative to the other reactant nih.gov. This statistical approach increases the probability that the reacting agent will encounter an unreacted piperazine molecule rather than a mono-substituted one. While this method is atom-economical and avoids the costs associated with protection and deprotection steps, it often results in a mixture of mono- and di-substituted products, which can present significant purification challenges nih.govmdpi.com.

The choice between these strategies often depends on the required purity of the final product and economic considerations related to raw materials, reaction steps, and purification costs. For pharmaceutical applications where high purity is paramount, the protecting group strategy is often preferred despite the additional steps nih.gov.

Optimization of Reaction Conditions for Yield and Purity

Optimizing reaction conditions is critical for maximizing the yield of this compound while minimizing the formation of impurities, particularly the di-substituted byproduct. Key parameters that are manipulated include reactant stoichiometry, temperature, solvent, and reaction time.

Reactant Stoichiometry: In direct synthesis methods, the molar ratio of piperazine to the carboxamidating agent is a crucial factor. Using a large excess of piperazine (e.g., 5-10 equivalents) significantly enhances the statistical likelihood of mono-substitution, thereby increasing the yield of the desired product and simplifying subsequent purification by reducing the amount of the primary byproduct nih.gov.

Temperature and Solvent: The reaction temperature must be carefully controlled to balance reaction rate and selectivity. Higher temperatures can accelerate the reaction but may also promote the formation of byproducts. The choice of solvent is also important, as it must solubilize the reactants and facilitate the desired chemical transformation. Solvents like isopropanol or N,N-dimethylformamide (DMF) are often used in similar amide bond-forming reactions nih.govprepchem.com.

Process Optimization: Modern approaches like flow chemistry offer enhanced control over reaction parameters. Continuous flow reactors allow for precise control of temperature, pressure, and residence time, which can lead to improved yields and purity. For the related piperazine-2-carboxamide (B1304950), a machine-assisted, multi-step flow synthesis has been successfully developed, demonstrating the potential of this technology for producing piperazine derivatives in a scalable and controlled manner nih.gov.

The following table summarizes typical considerations for optimizing the synthesis of mono-substituted piperazine derivatives, which are applicable to this compound.

| Parameter | Objective | Typical Approach & Rationale | Potential Issues |

|---|---|---|---|

| Reactant Ratio (Piperazine:Reagent) | Maximize mono-substitution; Minimize di-substitution | Use large excess of piperazine (e.g., >5 eq.). Statistically favors the reaction of the reagent with an unfunctionalized piperazine molecule. nih.gov | Requires efficient recovery and recycling of excess piperazine for cost-effectiveness on a large scale. |

| Temperature | Achieve reasonable reaction rate without promoting side reactions | Moderate temperatures (e.g., room temperature to 60°C). Lower temperatures can increase selectivity but may result in very long reaction times. | Excessively high temperatures can lead to decreased selectivity and the formation of degradation products. |

| Solvent | Ensure reactant solubility and facilitate reaction | Polar aprotic solvents (e.g., DMF, DMAc) or alcohols (e.g., Isopropanol). Choice depends on the specific reactants and downstream processing. nih.govprepchem.com | Solvent must be easily removable during workup and purification. High-boiling point solvents can be problematic on a large scale. |

| Reaction Time | Drive reaction to completion while minimizing byproduct formation | Monitor reaction progress (e.g., by HPLC, TLC) to determine the optimal endpoint before significant byproduct accumulation occurs. | Prolonged reaction times may increase the conversion of the mono-substituted product to the di-substituted byproduct. |

Purification Techniques and Challenges

Challenges: The main difficulty lies in the separation of three basic compounds with potentially similar polarities. The presence of two basic nitrogen atoms in both the starting material and the product can make separation by standard chromatographic methods complex. Furthermore, methods that are effective on a laboratory scale may not be suitable for industrial production due to cost, time, and waste generation mdpi.com.

Purification Techniques:

Crystallization and Salt Formation: This is the most common and scalable method for purifying piperazine derivatives. The crude reaction mixture can be treated with an acid, such as hydrochloric acid (HCl), to form the corresponding hydrochloride salts. The different salts of piperazine, this compound, and piperazine-1,4-dicarboxamide will likely exhibit different solubilities in a given solvent system, allowing for selective precipitation of the desired product's salt nih.gov. The purified salt can then be neutralized to yield the free base. Alternatively, direct crystallization of the free base from a suitable solvent or solvent mixture by cooling or the addition of an anti-solvent is a preferred industrial method as it avoids an extra salt-formation step google.com.

Column Chromatography: On a laboratory scale, flash chromatography over silica gel is a standard method for achieving high purity prepchem.com. However, this technique is generally not considered economically feasible for large-scale production due to the high cost of the stationary phase, large volumes of solvent waste, and the time-consuming nature of the process mdpi.com.

Distillation: Given the likely high boiling point and solid nature of this compound, purification by distillation is generally not a viable option.

The following table compares common purification techniques applicable to this compound.

| Technique | Scalability | Typical Purity | Advantages | Challenges & Disadvantages |

|---|---|---|---|---|

| Crystallization / Salt Formation | High | Good to Excellent | Cost-effective, low solvent usage compared to chromatography, suitable for large volumes. nih.govgoogle.com | Requires significant process development to identify suitable solvent systems and conditions; yield can be lost in the mother liquor. |

| Column Chromatography | Low | Excellent | Provides very high purity and good separation of closely related compounds. mdpi.com | Expensive, generates significant solvent waste, not easily scalable, time-consuming. mdpi.com |

| Solvent Extraction | Moderate | Low to Moderate | Useful for initial workup to remove certain types of impurities. | Often insufficient for separating structurally similar compounds like mono- and di-substituted piperazines. google.com |

Pharmacological Studies and Biological Activities of Piperazine 1 Carboxamide Derivatives

Receptor Binding and Modulation

Serotonin (B10506) Receptor Interactions (e.g., 5-HT2A)

Piperazine-1-carboxamide derivatives, particularly arylpiperazines, have been identified as potent ligands for serotonin (5-HT) receptors, with significant activity at the 5-HT2A subtype. The 5-HT2A receptor is a critical target in the treatment of various psychiatric disorders, including depression and schizophrenia. mdpi.com Antagonism of this receptor is a key mechanism for many atypical antipsychotic drugs. biorxiv.org

Research into arylpiperazine-containing pyrimidine 4-carboxamide derivatives has demonstrated their ability to target 5-HT2A and 5-HT2C receptors, as well as the serotonin transporter. nih.gov Structure-activity relationship (SAR) studies have shown that the nature and substitution pattern of the aryl group attached to the piperazine (B1678402) ring, as well as the composition of the carboxamide portion, significantly influence binding affinity and selectivity. mdpi.comnih.gov For instance, molecular modeling studies suggest that arylpiperazine antagonists fit into a specific binding site of the 5-HT2A receptor in a "V" conformation, stabilized by hydrogen bonds and π-π stacking interactions with key amino acid residues like Asp155, Ser159, and Phe340. nih.gov

Some trisubstituted piperazine derivatives have been shown to exhibit a higher affinity for 5-HT2A receptors compared to their disubstituted counterparts, an effect potentially due to a stabilizing effect on the ligand-receptor complex induced by the additional substituent on the piperazine ring. youtube.com This line of research has led to the identification of potent 5-HT2A antagonists, such as certain arylpiperazine derivatives with IC50 values as low as 5.17 nM. nih.gov

Dopamine (B1211576) Receptor Interactions (e.g., D2)

The this compound scaffold is integral to a class of ligands targeting dopamine D2 and D3 receptors, which are implicated in substance abuse and various neuropsychiatric disorders. mdpi.comresearchgate.net Specifically, N-[4-(4-arylpiperazin-1-yl)butyl]arylcarboxamides have been extensively studied to understand the structural requirements for affinity and selectivity. mdpi.comresearchgate.net

The arylpiperazine portion of these molecules typically serves as the primary pharmacophore, interacting with the orthosteric binding site of the D2/D3 receptors. A crucial interaction involves a salt bridge between the protonated nitrogen of the piperazine ring and the conserved Asp114 residue in transmembrane helix 3 (TM3) of the receptor. nih.govnih.gov The nature of the substituent on the arylpiperazine ring significantly affects binding affinity; for example, a 2,3-dichlorophenyl group often confers high affinity for the D3 receptor. mdpi.com

The arylcarboxamide moiety at the other end of the alkyl linker interacts with a secondary binding pocket, and variations in this part of the molecule can dramatically influence D2 versus D3 receptor selectivity and intrinsic activity. mdpi.comresearchgate.net Studies have shown that replacing a phenylcarboxamide with heterocyclic systems like 2-indolyl or 2-benzofuranyl can yield ligands with enhanced selectivity for the D3 receptor over the D2 receptor. mdpi.com The length and nature of the alkyl linker, typically a butyl chain, is also optimized for spanning the distance between these two binding regions. researchgate.net

| Compound | Arylpiperazine Moiety | Arylcarboxamide Moiety | D3 Ki (nM) | D2 Ki (nM) | Selectivity (D2/D3) |

|---|---|---|---|---|---|

| Compound 7 | 2-Methoxyphenyl | 4-Phenyl | 1.5 | 8.1 | 5.4 |

| Compound 8 | 2,3-Dichlorophenyl | 4-Phenyl | 0.45 | 25.1 | 56 |

| Compound 25 | 2,3-Dichlorophenyl | 4-(pyrimidin-2-yl) | 0.29 | 35.4 | 122 |

| Compound 39 | 2,3-Dichlorophenyl | Cyclohexane | 2.8 | 426 | >150 |

Cannabinoid Receptor 1 (CB1) Antagonism

Antagonism of the cannabinoid receptor 1 (CB1) has been explored as a therapeutic strategy for obesity and related metabolic disorders. drugbank.com this compound derivatives, particularly those structured as ureas and amides, have emerged as potent CB1 receptor antagonists. drugbank.com

In one series of derivatives based on a 1-benzhydrylpiperazine scaffold, structure-activity relationship studies revealed that urea-based derivatives were particularly potent. drugbank.com The optimization of substituents on the diphenyl rings of the benzhydryl group led to compounds with significant CB1 binding affinity, with some showing IC50 values below 100 nM. drugbank.com

Another approach involved modifying the purine-based inverse agonist otenabant by replacing its 4-aminopiperidine group with a functionalized piperazine ring. This strategy aimed to develop peripherally restricted antagonists with limited brain penetration. The piperazine was functionalized with various groups via amide, sulfonamide, carbamate (B1207046), and urea linkages. This research led to the discovery of highly potent and selective hCB1 antagonists. For example, an aryl urea derivative was identified with a Ki value of 4 nM for the human CB1 receptor and over 1,000-fold selectivity against the human CB2 receptor.

| Compound Class | Scaffold | Key Findings | Potency |

|---|---|---|---|

| Urea Derivatives | 1-Benzhydrylpiperazine | Combination of 2-chlorophenyl and 4-chlorophenyl on the benzhydryl moiety proved most potent. | IC50 < 100 nM |

| Aryl Urea Derivative (Compound 65) | 6-Piperazin-1-yl-purine | Potent and highly selective for hCB1 over hCB2 with reduced brain penetration. | Ki = 4 nM |

| Sulfonamide Derivatives | 6-Piperazin-1-yl-purine | Larger alkyl groups on the sulfonamide improved selectivity while maintaining high potency. | Ke = 3 nM (for methyl sulfonamide) |

Transient Receptor Potential Vanilloid 1 (TRPV1) Antagonism

The Transient Receptor Potential Vanilloid 1 (TRPV1) channel is a well-established target for the development of novel analgesics. This compound derivatives, specifically piperazine ureas, have been designed and synthesized as potent TRPV1 antagonists. These compounds were developed based on the structures of classical TRPV1 antagonists.

Through systematic modification, researchers identified N-(4,6-dimethylpyridin-2-yl)-4-(2-(pyrrolidin-1-yl)benzyl)this compound as a highly effective antagonist. This compound demonstrated excellent TRPV1 antagonistic activity, with an IC50 of 9.80 nM against capsaicin-induced activation. Molecular docking studies suggest that this class of compounds fits well within the binding site of the rat TRPV1 channel, engaging in key hydrophobic interactions with amino acid residues. The this compound core serves as a crucial scaffold for orienting the necessary pharmacophoric elements for potent antagonism.

| Compound | Structure Class | Activity | Potency |

|---|---|---|---|

| Compound 5ac | Piperazine Urea | TRPV1 Antagonist | IC50 (Capsaicin) = 9.80 nM |

Androgen Receptor (AR) Antagonism

Nonsteroidal androgen receptor (AR) antagonists are a cornerstone in the treatment of prostate cancer. A novel class of potent, orally active AR antagonists has been developed based on an N-arylthis compound core structure. These compounds act as pure antagonists, competitively inhibiting the binding of androgens to the AR.

Synthesis and evaluation of various derivatives led to the identification of several lead compounds with greater potency than the established antiandrogen, bicalutamide. For example, 4-[4-cyano-(3-trifluoromethyl)phenyl]-N-(4-fluorophenyl)this compound (YM-92088) exhibited an IC50 value of 0.47 µM in a reporter gene assay, which was more potent than bicalutamide (IC50 = 0.89 µM).

Further optimization, including the introduction of methyl groups on the piperazine ring, led to even more potent compounds. The derivative trans-N-4-[4-cyano-3-(trifluoromethyl)phenyl]-N-(2,4-difluorophenyl)-2,5-dimethylthis compound (YM-175735) was found to be an approximately 4-fold stronger AR antagonist than bicalutamide, demonstrating the therapeutic potential of this chemical series in prostate cancer treatment.

| Compound | AR Antagonistic Activity (IC50, µM) |

|---|---|

| YM-92088 | 0.47 |

| Bicalutamide (Reference) | 0.89 |

| YM-175735 | ~4x more potent than Bicalutamide |

Rho Kinase Inhibition

Enzyme Inhibition

This compound derivatives have been identified as effective inhibitors of several key enzymes implicated in various diseases. Their ability to selectively target and modulate the activity of these enzymes makes them promising candidates for drug development.

Fatty Acid Amide Hydrolase (FAAH) Inhibition

Derivatives based on the this compound structure are recognized as a significant class of inhibitors for Fatty Acid Amide Hydrolase (FAAH), an enzyme that plays a crucial role in the endocannabinoid system. researchgate.netnih.gov The inhibition of FAAH is a therapeutic strategy for managing pain and inflammation. nih.gov

Cyclic piperidine (B6355638)/piperazine aryl ureas, a subset of these derivatives, are particularly potent FAAH inhibitors. nih.gov Their mechanism of action involves the formation of a covalent enzyme-inhibitor adduct. nih.gov Computational analyses suggest that within the FAAH active site, these inhibitors adopt a specific conformation that twists the amide bond. This distortion facilitates a nucleophilic attack by the catalytic Serine 241 residue, leading to the covalent modification and inactivation of the enzyme. nih.gov This covalent, and often irreversible, inhibition effectively increases the levels of endogenous endocannabinoids, which mediate analgesic and anti-inflammatory effects. nih.govmdpi.com Studies have also shown that for effective FAAH inhibition, a variety of chemical groups (leaving groups) are well-tolerated on the molecule, allowing for molecular fine-tuning to optimize potency. researchgate.net

Table 1: Examples of this compound Derivatives as FAAH Inhibitors

| Compound Class | Inhibition Mechanism | Key Features |

|---|---|---|

| Piperidine/Piperazine Aryl Ureas | Covalent, Irreversible nih.govnih.gov | Forms covalent adduct with Ser241 in the FAAH catalytic site. nih.gov |

Kinase Inhibition (e.g., those involved in cancer cell proliferation)

The piperazine ring is a common feature in a multitude of kinase inhibitors developed for cancer therapy. researchgate.net Arylpiperazine derivatives, in particular, have been a focus of cancer research due to their ability to interact with various molecular targets involved in cancer cell growth and survival. mdpi.com

Research has shown that quinoxalinyl–piperazine derivatives can act as growth inhibitors for several human cancer cell lines, including breast, skin, pancreas, and cervix. mdpi.com One such compound was found to induce a cell cycle arrest at the G2/M phase and inhibit the anti-apoptotic Bcl-2 protein. mdpi.com The arylpiperazine moiety is often critical for the cytotoxic activity of these molecules. mdpi.com Furthermore, some piperazine-based compounds function as potent inhibitors of specific kinases like the smoothened receptor (SMO), which is implicated in the carcinogenesis of diseases such as medulloblastoma. mdpi.com The versatility of the this compound scaffold allows for the design of inhibitors that target various kinases, including Protein Kinase C (PKC) and Bruton's tyrosine kinase (BTK), which are targets in uveal melanoma and chronic lymphocytic leukemia, respectively. nih.gov

Table 2: Anticancer Activity of Representative Piperazine Derivatives

| Compound Class | Target Cancer Cell Lines | Mechanism of Action | Reference |

|---|---|---|---|

| Quinoxalinyl–piperazine derivative | Breast, Skin, Pancreas, Cervix | G2/M cell cycle inhibitor, inhibits Bcl-2 protein. | mdpi.com |

| Rhodanine–piperazine hybrids | Breast Cancer | Target key tyrosine kinases like VEGFR, EGFR, and HER2. | researchgate.net |

Broad Spectrum Biological Activities

Beyond specific enzyme inhibition, derivatives of this compound have demonstrated a wide array of biological effects, highlighting their versatility as therapeutic agents.

Anti-inflammatory Properties

The anti-inflammatory potential of piperazine derivatives is well-documented. thieme-connect.comthieme-connect.de These compounds exert their effects through various mechanisms, including the inhibition of pro-inflammatory mediators.

For instance, certain novel ferrocenyl(piperazine-1-yl)methanone-based carboxamides have shown potent anti-inflammatory activity. nih.gov One promising compound, 4i , was found to significantly inhibit the production of nitric oxide (NO), a key inflammatory mediator, with an IC50 value of 7.65 μM in lipopolysaccharide (LPS)-stimulated macrophages. nih.gov Its mechanism involves the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) production by suppressing the LPS-induced TLR4/NF-κB signaling pathway. nih.gov

Another derivative, 4-[(1-phenyl-1H-pyrazol-4-yl) methyl]1-piperazine carboxylic acid ethyl ester (LQFM-008) , demonstrated significant anti-inflammatory effects in animal models. It was shown to reduce carrageenan-induced paw edema and decrease both cell migration and protein exudation in a pleurisy test. nih.gov Similarly, two novel derivatives, PD-1 and PD-2 , exhibited noteworthy dose-dependent anti-inflammatory activity by inhibiting nitrite production and the generation of tumour necrosis factor-alpha (TNF-α). orscience.ru

Table 3: Anti-inflammatory Activity of Specific this compound Derivatives

| Compound | Model/Assay | Key Findings | Reference |

|---|---|---|---|

| Compound 4i | LPS-induced NO production in RAW264.7 macrophages | Potent inhibition of NO production (IC50 = 7.65 μM); inhibits iNOS, COX-2, and the TLR4/NF-κB pathway. | nih.gov |

| LQFM-008 | Carrageenan-induced paw edema and pleurisy | Reduced edema, cell migration, and protein exudation. | nih.gov |

| PD-1 | In vitro assays | Inhibition of nitrite production (up to 39.42%) and TNF-α generation (up to 56.97%) at 10 μM. | orscience.ru |

| PD-2 | In vitro assays | Inhibition of nitrite production (up to 33.7%) and TNF-α generation (up to 44.73%) at 10 μM. | orscience.ru |

Antimicrobial and Antifungal Activity

This compound derivatives have emerged as a promising class of antimicrobial and antifungal agents, with many compounds exhibiting a broad spectrum of activity. researchgate.netijbpas.comapjhs.commanipal.edu

A series of novel 1-benzhydryl-piperazine carboxamides were synthesized and evaluated for their in vitro antimicrobial activity against a panel of Gram-positive and Gram-negative bacteria. tandfonline.comnih.gov Several of these compounds, notably 9c, 9e, 9f, and 9h , demonstrated potent activity against strains like Staphylococcus aureus, Bacillus cereus, Escherichia coli, and Pseudomonas aeruginosa. tandfonline.com The presence of electron-withdrawing groups on the phenyl ring of the benzamide moiety was found to enhance the antibacterial efficacy. tandfonline.com

In the realm of antifungal research, piperazine-1-carboxamidine analogues have shown high fungicidal activity against Candida albicans. nih.gov The mechanism of action for these compounds is linked to their ability to induce the accumulation of endogenous reactive oxygen species (ROS) within the fungal cells. nih.gov Other studies have synthesized piperazine derivatives that show significant activity against various fungal species, including Aspergillus niger, Aspergillus flavus, and Aspergillus fumigatus. researchgate.net Alkylated piperazine-azole hybrids have also been developed, demonstrating broad-spectrum activity against multiple Candida and Aspergillus strains by disrupting the ergosterol biosynthetic pathway. nih.gov

Table 4: Antimicrobial and Antifungal Spectrum of this compound Derivatives

| Derivative Class | Target Organisms | Noteworthy Findings | References |

|---|---|---|---|

| 1-Benzhydryl-piperazine carboxamides | S. aureus, B. cereus, E. coli, P. aeruginosa | Compounds 9c, 9e, 9f, and 9h showed potent activity. | tandfonline.comnih.gov |

| Piperazine-1-carboxamidine analogues | Candida albicans | Fungicidal action via induction of ROS accumulation. | nih.gov |

| Substituted Piperazine derivatives | C. albicans, A. niger, A. flavus, A. fumigatus | Many synthesized compounds showed significant antifungal properties. | researchgate.net |

Antiviral Properties

The piperazine scaffold is a key structural element in the design of antiviral agents. nih.gov The core piperazine molecule itself has been shown to possess antiviral properties, serving as a lead scaffold for the development of more potent derivatives. nih.gov

One area of significant interest is in the development of therapies for alphaviruses, such as the Chikungunya virus (CHIKV). nih.gov Studies have shown that piperazine can bind to a conserved hydrophobic pocket of the alphavirus capsid protein. nih.gov This interaction is crucial as it disrupts processes necessary for viral replication, offering a clear mechanism for antiviral action. nih.gov This finding has prompted the design of piperazine derivatives as potential alphaviral inhibitors. nih.govmdpi.comsemanticscholar.org For example, 2-(4-(Phenylsulfonyl)piperazine-1-yl)pyrimidine analogues have been identified as potent and selective anti-CHIKV compounds. semanticscholar.org

The versatility of the piperazine core also extends to activity against other viruses. Piperazine derivatives have been investigated as potential inhibitors for the Human Immunodeficiency Virus (HIV) and, more recently, as potential inhibitors against the main protease of SARS-CoV-2.

Table 5: Antiviral Targets of Piperazine Derivatives

| Virus Family/Species | Viral Target | Mechanism/Potential | References |

|---|---|---|---|

| Alphaviruses (e.g., Chikungunya) | Capsid Protein | Binds to a conserved hydrophobic pocket, interfering with replication. | nih.govmdpi.comsemanticscholar.org |

| Human Immunodeficiency Virus (HIV) | Various (e.g., Protease) | The scaffold is present in several known HIV inhibitors. |

Anticancer Effects and Cytotoxicity

This compound derivatives have emerged as a significant class of compounds in oncology research, demonstrating notable cytotoxic activities against a variety of cancer cell lines. nih.govmdpi.comnih.gov The versatility of the piperazine scaffold allows for molecular modifications that can lead to enhanced anticancer efficacy and selectivity. nih.govucf.edu

Research has shown that the introduction of different substituents on the piperazine ring and the carboxamide nitrogen significantly influences the cytotoxic potential. For instance, a study on benzhydrylpiperazine carboxamide and thioamide derivatives revealed that 4-chlorobenzhydrylpiperazine derivatives were generally more cytotoxic than other analogs. nih.gov Furthermore, the thioamide derivatives in this series exhibited higher growth inhibition than their carboxamide counterparts. nih.gov

The cytotoxic activity of these derivatives has been evaluated against a range of human cancer cell lines, including hepatocellular (HUH-7), breast (MCF-7), and colorectal (HCT-116) cancers. nih.govtandfonline.com In one study, several benzothiazole-piperazine derivatives showed significant activity against these cell lines, with one compound in particular, 1d , demonstrating high cytotoxicity across all tested lines. tandfonline.com Further investigation into the mechanism of action of compound 1d indicated that it induces apoptosis by causing cell cycle arrest at the subG1 phase. tandfonline.com

Vindoline-piperazine conjugates have also been synthesized and evaluated for their antiproliferative activity. mdpi.comnih.gov By attaching N-substituted piperazine pharmacophores to the vindoline structure, researchers have created novel compounds with significant cytotoxic effects. mdpi.com Specifically, conjugates containing [4-(trifluoromethyl)benzyl]piperazine (23 ) and 1-bis(4-fluorophenyl)methyl piperazine (25 ) at position 17 of vindoline demonstrated outstanding potency with low micromolar 50% growth inhibition (GI₅₀) values against a majority of the 60 human tumor cell lines tested in the NCI60 panel. mdpi.comnih.gov Compound 23 was particularly effective against the breast cancer MDA-MB-468 cell line (GI₅₀ = 1.00 μM), while compound 25 showed the most potent activity against the non-small cell lung cancer HOP-92 cell line (GI₅₀ = 1.35 μM). mdpi.comnih.gov

The mechanism of action for the anticancer effects of this compound derivatives can be multifaceted, including the inhibition of cell cycle progression and the induction of apoptosis. nih.govtandfonline.com For example, certain quinoxalinyl–piperazine derivatives have been identified as G2/M-specific cell cycle inhibitors and have been shown to inhibit the anti-apoptotic Bcl-2 protein. mdpi.com The ability of the piperazine moiety to interact with various biological targets makes it a valuable scaffold for the design of new anticancer agents. nih.gov

Table 1: Cytotoxic Activity of Selected this compound Derivatives

| Compound | Cancer Cell Line | Activity (GI₅₀/IC₅₀, µM) | Reference |

|---|---|---|---|

| 1d | HUH-7 (Hepatocellular) | Highly cytotoxic | tandfonline.com |

| MCF-7 (Breast) | Highly cytotoxic | tandfonline.com | |

| HCT-116 (Colorectal) | Highly cytotoxic | tandfonline.com | |

| 23 | MDA-MB-468 (Breast) | 1.00 | mdpi.comnih.gov |

| 25 | HOP-92 (Non-small cell lung) | 1.35 | mdpi.comnih.gov |

| Thiazolinylphenyl-piperazines (compounds 21-23) | MCF-7 (Breast) | Active at ≥ 25 µM | mdpi.com |

| Piperazine–oxazole hybrids | Various | 0.09–11.7 | mdpi.com |

Analgesic Effects

This compound derivatives have been investigated for their potential as analgesic agents, with studies demonstrating their effectiveness in various pain models. nih.govnih.govthieme-connect.com The piperazine nucleus is a key pharmacophore that can be modified to develop new and effective pain management therapies. nih.govthieme-connect.com

One such derivative, 4-[(1-phenyl-1H-pyrazol-4-yl) methyl]1-piperazine carboxylic acid ethyl ester (LQFM-008) , has shown significant anti-nociceptive effects. nih.gov In the formalin test, oral administration of LQFM-008 reduced the licking time in both the neurogenic and inflammatory phases, indicating its action on both acute and chronic pain. nih.gov Furthermore, in the tail flick and hot plate tests, LQFM-008 increased the latency to thermal stimulus, suggesting the involvement of central mechanisms in its analgesic effect. nih.gov

The analgesic properties of some piperazine derivatives are linked to their ability to interact with specific molecular targets in the pain pathway. For instance, a series of disubstituted piperazine derivatives were synthesized and evaluated as T-type calcium channel blockers. nih.gov T-type calcium channels are known to be important contributors to signaling in the primary afferent pain pathway. One compound from this series, 3-((4-(bis(4-fluorophenyl)methyl)piperazin-1-yl)methyl)-4-(2-methoxyphenyl)-1,2,5-oxadiazole 2-oxide (compound 10e) , was identified as a potent blocker of Cav3.2 T-type calcium channels with an IC₅₀ of approximately 4 micromolar. nih.gov In vivo studies showed that intrathecal delivery of this compound provided relief from inflammatory pain induced by formalin and complete Freund's adjuvant. nih.gov

The serotonergic system also appears to play a role in the analgesic effects of some this compound derivatives. nih.gov Pre-treatment with NAN-190, a 5-HT1A receptor antagonist, and PCPA, a serotonin synthesis inhibitor, antagonized the anti-nociceptive effect of LQFM-008 in the formalin test, suggesting that its analgesic action is mediated, at least in part, through the serotonergic pathway. nih.gov

Table 2: Analgesic Activity of Selected this compound Derivatives

| Compound | Test Model | Effect | Potential Mechanism | Reference |

|---|---|---|---|---|

| LQFM-008 | Formalin test | Reduced licking time in both phases | Serotonergic pathway involvement | nih.gov |

| Tail flick & Hot plate tests | Increased latency to thermal stimulus | Central mechanisms | nih.gov | |

| Compound 10e | Formalin-induced inflammatory pain | Analgesic effect | T-type calcium channel (Cav3.2) blocker | nih.gov |

| Complete Freund's adjuvant-induced inflammatory pain | Analgesic effect | T-type calcium channel (Cav3.2) blocker | nih.gov |

Central Nervous System (CNS) Activity and Neuropharmacology

The piperazine scaffold is a common feature in many centrally acting drugs, and derivatives of this compound have been explored for a range of neuropharmacological activities, including anxiolytic, antipsychotic, and antidepressant effects. researchgate.netkisti.re.kr These compounds can interact with various neurotransmitter receptors, leading to their diverse CNS activities. researchgate.netijrrjournal.com

The neuropharmacological potential of piperazine derivatives often stems from their ability to modulate monoamine pathways. researchgate.net For example, some aryl-piperazine compounds have been shown to have anxiolytic properties by interacting with serotonin (5-HT) receptors. ijrrjournal.com Specifically, the antiaggressive effects of gepirone are potentiated by blocking the 5-HT receptor. ijrrjournal.com Other piperazine-containing compounds, such as m-chlorophenylpiperazine (mCPP) and m-trifluoromethylphenylpiperazine (mTFMPP), can induce the release of endogenous serotonin from hypothalamic slices, an action that should be considered alongside their direct agonist activity when interpreting their CNS properties in vivo. ijrrjournal.com

In the context of neurodegenerative diseases, derivatives of piperazine have shown potential as therapeutic agents for Alzheimer's disease. nih.gov One study identified a piperazine compound (PPZ) that potentiates transient receptor potential canonical 6 (TRPC6) channels. nih.gov The neuroprotective mechanism of this compound is based on the activation of neuronal store-operated calcium entry in spines. nih.gov Furthermore, PPZ was shown to restore long-term potentiation induction in hippocampal slices from a mouse model of Alzheimer's disease, suggesting that piperazine derivatives could be lead molecules for the development of new treatments for this condition. nih.gov

Computational studies, such as ADME predictions, have been used to assess the potential for newly synthesized piperazine derivatives to cross the blood-brain barrier (BBB), a critical factor for CNS-active drugs. dergipark.org.tr For a series of novel oxadiazole-piperazine derivatives, calculated log P and log BB values were within the recommended limits, suggesting they are likely to penetrate the CNS. dergipark.org.tr

Antitussive Efficacy

This compound derivatives have been investigated for their potential as antitussive agents, with a particular focus on their interaction with the transient receptor potential vanilloid 1 (TRPV1) channel. nih.gov TRPV1 plays a key role in modulating the cough reflex, making it an attractive target for the development of new cough treatments. nih.gov

One such derivative, 4-(3-trifluoromethyl-pyridin-2-yl)-piperazine-1-carboxylic acid (5-trifluoromethyl-pyridin-2-yl)-amide (JNJ17203212) , has been characterized as a TRPV1 antagonist. nih.gov In vitro studies demonstrated that this compound has a pKᵢ of 7.14 for the recombinant guinea pig TRPV1 receptor and inhibits both pH- and capsaicin-induced channel activation with pIC₅₀ values of 7.23 and 6.32, respectively. nih.gov

In vivo studies in a guinea pig model of citric acid-induced cough showed that JNJ17203212 produces a dose-dependent antitussive effect. nih.gov Intraperitoneal administration of the compound attenuated capsaicin-evoked coughs with an efficacy similar to that of codeine. nih.gov These findings provide preclinical support for the development of TRPV1 antagonists based on the this compound scaffold for the treatment of cough. nih.gov

Table 3: Antitussive Activity of a this compound Derivative

| Compound | Target | In Vitro Activity | In Vivo Efficacy | Reference |

|---|---|---|---|---|

| JNJ17203212 | TRPV1 | pKᵢ = 7.14, pIC₅₀ (pH) = 7.23, pIC₅₀ (capsaicin) = 6.32 | Dose-dependent reduction of citric acid-induced cough; attenuated capsaicin-evoked cough | nih.gov |

Antidiabetic Studies

Derivatives of this compound have been explored for their potential in the management of diabetes mellitus. researchgate.netpensoft.netnih.govnih.govmq.edu.au These compounds have been investigated for their ability to inhibit key enzymes involved in glucose metabolism and to exert antihyperglycemic effects in animal models of diabetes. pensoft.netnih.gov

One area of focus has been the inhibition of dipeptidyl peptidase-4 (DPP-4), an enzyme that plays a crucial role in the regulation of incretin hormones and glucose homeostasis. pensoft.netnih.gov A series of piperazine sulphonamide derivatives were designed as DPP-4 inhibitors. pensoft.net The most promising compound from this series, 8h , showed 27.32% inhibition of DPP-4 at a 10 µmol L⁻¹ concentration in vitro. pensoft.net In vivo studies in streptozotocin (STZ)-induced diabetic rats, chronic treatment with compound 8h for 21 days resulted in a reduction in serum glucose levels. pensoft.net

Another target for antidiabetic piperazine derivatives is α-glucosidase, an enzyme that breaks down complex carbohydrates into glucose. nih.gov A series of chiral pyrimidinyl-piperazine carboxamide derivatives were synthesized and evaluated for their α-glucosidase inhibitory activity. nih.gov All tested compounds showed excellent inhibition compared to the standard drug acarbose. nih.gov Notably, compounds with an S-configuration at the chiral center were up to 5-fold more active than their R-configuration counterparts. nih.gov The most potent compound, 21c , had an IC₅₀ value of 0.44 µM and was found to be a competitive inhibitor of the enzyme. nih.gov

In another study, 1-benzhydryl-piperazine carboxamides (3a-3e ) were evaluated for their in vivo antidiabetic activity in STZ-induced diabetic rats. researchgate.net The results indicated that the nature of the substitution and the functional linkage influence the antidiabetic activity. researchgate.net

Table 4: Antidiabetic Activity of Selected this compound Derivatives

| Compound/Series | Target/Model | Key Findings | Reference |

|---|---|---|---|

| Compound 8h | DPP-4 inhibition | 27.32% inhibition at 10 µmol L⁻¹; reduced serum glucose in STZ-induced diabetic rats | pensoft.net |

| Pyrimidinyl-piperazine carboxamides | α-glucosidase inhibition | Excellent inhibition compared to acarbose; S-isomers more active than R-isomers | nih.gov |

| Compound 21c | α-glucosidase inhibition | IC₅₀ = 0.44 µM; competitive inhibitor | nih.gov |

| 1-benzhydryl-piperazine carboxamides (3a-3e) | STZ-induced diabetic rats | In vivo antidiabetic activity; structure-activity relationship observed | researchgate.net |

Mechanisms of Action and Molecular Interactions

The diverse pharmacological effects of this compound derivatives are a direct result of their interactions with various biological targets at the molecular level. researchgate.netpensoft.net Understanding these mechanisms, including binding affinities and specific ligand-target interactions, is crucial for the rational design of more potent and selective therapeutic agents.

Binding Affinity and Ligand-Target Interactions

The binding affinity of this compound derivatives to their respective targets is a key determinant of their biological activity. For instance, in the context of anticancer research, the flexible binding nature of the piperazine moiety allows it to interact with a variety of targets implicated in cancer progression. nih.gov

In the field of neuropharmacology, the affinity of these derivatives for neurotransmitter receptors is of primary importance. researchgate.net Some piperazine derivatives exhibit high affinity for serotonin receptors, which underlies their anxiolytic and antidepressant properties. researchgate.net For example, the antitussive agent JNJ17203212 demonstrates a high binding affinity for the TRPV1 receptor, with a pKᵢ of 7.14. nih.gov

Molecular docking and computational studies have provided valuable insights into the ligand-target interactions of these compounds. For the potent α-glucosidase inhibitor 21c , computational analysis revealed that hydrophobic interactions are a key factor in its activity. nih.gov Molecular dynamics simulations showed that the complex of 21c with α-glucosidase was stable, with the compound maintaining a consistent binding pose. nih.gov

In the development of DPP-4 inhibitors, molecular docking was used to predict the binding of novel piperazine derivatives to the active site of the enzyme. pensoft.net These in silico techniques, combined with 3D-QSAR and ADMET predictions, guided the synthesis of compounds with improved inhibitory potential. pensoft.net

The analgesic effects of certain piperazine derivatives have been attributed to their interaction with T-type calcium channels. nih.gov The compound 10e was found to be a potent blocker of Cav3.2 channels, and structure-activity relationship (SAR) studies highlighted the importance of the diphenyl methyl-piperazine core pharmacophore for this activity. nih.gov

Table 5: Binding Affinity and Target Interactions of Selected this compound Derivatives

| Compound | Target | Binding Affinity/Interaction | Pharmacological Effect | Reference |

|---|---|---|---|---|

| JNJ17203212 | TRPV1 | pKᵢ = 7.14 | Antitussive | nih.gov |

| Compound 21c | α-glucosidase | IC₅₀ = 0.44 µM; competitive inhibitor; hydrophobic interactions are key | Antidiabetic | nih.gov |

| Compound 10e | T-type calcium channel (Cav3.2) | IC₅₀ ≈ 4 µM | Analgesic | nih.gov |

| Quinoxalinyl–piperazine derivatives | Bcl-2 protein | Inhibition | Anticancer | mdpi.com |

Modulation of Ion Channels and Receptor Activation

The this compound scaffold is a prominent feature in a variety of compounds designed to interact with specific biological targets, including ion channels and receptors. Research has demonstrated the versatility of this chemical structure in achieving potent and selective modulation of these key physiological regulators.

Derivatives of this compound have been extensively investigated as receptor antagonists. For instance, a novel series of N-aryl this compound derivatives was developed as potent antagonists for the human C-C chemokine receptor 2 (CCR2). nih.govresearchgate.net Early compounds in this series showed high affinity for CCR2 but also exhibited undesirable inhibitory activity against the hERG cardiac ion channel. nih.govresearchgate.net This off-target effect prompted further structural modifications to improve selectivity. Similarly, other N-arylthis compound derivatives have been synthesized and evaluated as nonsteroidal antagonists for the androgen receptor (AR). nih.govjst.go.jp One lead compound from this series, YM-175735, demonstrated approximately four times the antagonistic potency of bicalutamide, a known antiandrogen agent. nih.govjst.go.jp

The transient receptor potential vanilloid 1 (TRPV1), a non-selective cation channel involved in pain sensation, has also been a significant target for this compound derivatives. nih.gov Several series of piperazine urea derivatives, which incorporate the carboxamide functional group, have been designed as potent TRPV1 antagonists. nih.gov One such compound, 5ac, emerged as a highly effective antagonist with an IC50 value of 9.80 nM. nih.gov The interaction of these compounds with the TRPV1 receptor is believed to involve hydrophobic interactions with key amino acid residues within the channel. nih.gov

Table 1: this compound Derivatives as Modulators of Ion Channels and Receptors

| Derivative Class | Target | Biological Activity | Key Findings |

|---|---|---|---|

| N-aryl this compound | CCR2 Receptor | Antagonist | Potent antagonists were discovered, but early versions had off-target hERG channel activity. nih.govresearchgate.net |

| N-aryl this compound | hERG Ion Channel | Inhibitor (Off-target) | Inhibition was linked to lipophilicity and basicity of the compounds. nih.govresearchgate.net |

| N-arylthis compound | Androgen Receptor (AR) | Antagonist | Compound YM-175735 was found to be a more potent antagonist than bicalutamide. nih.govjst.go.jp |

| Piperazine urea derivatives | TRPV1 Ion Channel | Antagonist | Compound 5ac identified as a highly potent antagonist (IC50 = 9.80 nM). nih.gov |

Structure-Activity Relationship (SAR) Studies and Molecular Design Principles

The development of potent and selective this compound derivatives is heavily reliant on understanding their structure-activity relationships (SAR) and applying rational molecular design principles. SAR studies investigate how systematic changes to a molecule's structure influence its biological activity, providing crucial insights for optimizing lead compounds.

A key challenge in the design of N-aryl this compound CCR2 antagonists was mitigating their concurrent inhibition of the hERG ion channel. nih.govresearchgate.net SAR studies revealed that structural modifications aimed at decreasing both lipophilicity and basicity successfully produced a sub-series of compounds with a significantly improved selectivity margin over hERG. nih.govresearchgate.net This demonstrates a critical design principle: tuning physicochemical properties like lipophilicity and pKa can decouple desired on-target activity from off-target effects.

In the development of androgen receptor (AR) antagonists, SAR exploration showed that substitutions on the piperazine ring itself were critical for potency. nih.govjst.go.jp Specifically, reporter assays indicated that trans-2,5-dimethylpiperazine (B131708) derivatives are particularly potent AR antagonists. nih.govjst.go.jp The compound trans-N-4-[4-cyano-3-(trifluoromethyl)phenyl]-N-(2,4-difluorophenyl)-2,5-dimethylthis compound (YM-175735) emerged from these studies as the most potent derivative in its series. nih.gov

For piperazine-1-carboxamidine analogues with antifungal properties, SAR studies identified the substitution pattern on a terminal phenyl group as a determinant of activity. nih.gov It was found that incorporating large atoms or bulky side chains at the R3 and R5 positions of the phenyl group resulted in a high capacity for accumulating endogenous reactive oxygen species (ROS) in Candida albicans, leading to potent fungicidal activity. nih.gov

Advanced computational methods, such as three-dimensional quantitative structure-activity relationship (3D-QSAR) modeling, have been applied to guide the molecular design of this compound derivatives. nih.gov A 3D-QSAR study on a series of 90 irreversible inhibitors of Fatty Acid Amide Hydrolase (FAAH) that share the piperazine-carboxamide scaffold was conducted. nih.govresearchgate.netmdpi.com The resulting models and their associated contour maps provided detailed information about how steric, electrostatic, and hydrophobic fields influence inhibitory activity, which was then used to design a new series of compounds with high predicted FAAH inhibition. nih.govresearchgate.net

Table 2: Summary of Structure-Activity Relationship (SAR) Findings

| Derivative Series | Target | Key SAR Findings | Resulting Design Principle |

|---|---|---|---|

| N-aryl this compound | CCR2 / hERG | Decreased lipophilicity and basicity reduced hERG inhibition while maintaining CCR2 antagonism. nih.govresearchgate.net | Fine-tuning physicochemical properties can enhance target selectivity. |

| N-arylthis compound | Androgen Receptor | The trans-2,5-dimethyl substitution on the piperazine ring significantly increases antagonist potency. nih.govjst.go.jp | Stereochemistry and substitution on the core heterocycle are critical for activity. |

| Piperazine-1-carboxamidine | Antifungal (C. albicans) | Large substituents at the R3 and R5 positions of a terminal phenyl ring enhance ROS accumulation and fungicidal effects. nih.gov | Steric bulk at specific positions can be leveraged to increase biological activity. |

| Piperazine-carboxamide | FAAH | 3D-QSAR models identified specific steric, electrostatic, and hydrophobic regions that modulate inhibitory potency. nih.govresearchgate.net | Computational contour maps can guide the rational design of new, more potent inhibitors. |

Research Methodologies and Techniques

In Vitro Pharmacological Evaluation

In vitro studies are fundamental for characterizing the interaction of a compound with specific biological targets at the molecular and cellular level.

Receptor binding assays are employed to determine the affinity of a compound for a specific receptor. This is a critical step in identifying the molecular targets of a potential drug. For instance, a derivative of piperazine-1-carboxamide, 4-(3-trifluoromethyl-pyridin-2-yl)-piperazine-1-carboxylic acid (5-trifluoromethyl-pyridin-2-yl)-amide (JNJ17203212) , was evaluated for its affinity to the transient receptor potential vanilloid 1 (TRPV1) receptor. The study determined a pKi of 7.14 for the recombinant guinea pig TRPV1 receptor, indicating a high affinity of this derivative for the receptor. nih.gov Such assays typically involve incubating the compound with a preparation of the target receptor and a radiolabeled ligand that is known to bind to the receptor. The ability of the test compound to displace the radiolabeled ligand is measured, and from this, the binding affinity (often expressed as Ki or pKi) can be calculated.

Another piperazine (B1678402) derivative, 1-benzyl-N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)-1H-indole-2-carboxamide (HJZ-12) , was identified as a selective antagonist for α1D and α1A-adrenoceptors, demonstrating the utility of binding assays in determining receptor subtype selectivity. frontiersin.org

| Compound | Receptor Target | Assay Type | Affinity (pKi) | Reference |

|---|---|---|---|---|

| JNJ17203212 | Guinea Pig TRPV1 | Radioligand Displacement | 7.14 ± 0.06 | nih.gov |

Cell-based assays provide a more physiologically relevant context to evaluate the biological effects of a compound.

Cytotoxicity on Cancer Cell Lines: The cytotoxic effects of various carboxamide compounds have been evaluated against a panel of human tumor cell lines. nih.gov In such assays, cancer cells are cultured in the presence of varying concentrations of the test compound. After a specific incubation period, cell viability is assessed using methods like the MTT assay, which measures mitochondrial activity. The concentration of the compound that reduces cell viability by 50% is determined as the IC50 value. While specific data for this compound is limited, phenazine-1-carboxamides have been shown to exhibit cytotoxic activity. nih.gov

Calcium Influx Assays: These assays are used to measure the effect of a compound on the concentration of intracellular calcium. Changes in calcium levels are a key signaling event in many cellular processes. For the TRPV1 antagonist JNJ17203212 , its inhibitory effect on capsaicin-induced and pH-induced channel activation was quantified, yielding pIC50 values of 6.32 and 7.23, respectively. nih.gov These assays often use fluorescent calcium indicators that change their fluorescence intensity upon binding to calcium, allowing for real-time monitoring of calcium influx in response to a stimulus and the modulatory effects of a test compound.

| Compound | Assay Type | Cell Line/System | Endpoint | Result (pIC50) | Reference |

|---|---|---|---|---|---|

| JNJ17203212 | Calcium Influx (Capsaicin-induced) | HEK293 cells expressing guinea pig TRPV1 | Inhibition of Ca2+ influx | 6.32 ± 0.06 | nih.gov |

| JNJ17203212 | Calcium Influx (pH-induced) | HEK293 cells expressing guinea pig TRPV1 | Inhibition of Ca2+ influx | 7.23 ± 0.05 | nih.gov |

Electrophysiological techniques, such as the whole-cell patch clamp, provide a direct measure of the function of ion channels and the electrical properties of cells. This method allows for the recording of ionic currents across the cell membrane in response to specific stimuli. In the study of the this compound derivative JNJ17203212 , whole-cell patch clamp was used to confirm its inhibitory effect on the guinea pig TRPV1 receptor. The experiments yielded a pIC50 value of 7.3 for the inhibition of the ion channel. nih.gov This technique offers high resolution in studying the mechanism of action of compounds that target ion channels.

| Compound | Technique | Target | Result (pIC50) | Reference |

|---|---|---|---|---|

| JNJ17203212 | Whole-cell patch clamp | Guinea Pig TRPV1 | 7.3 ± 0.01 | nih.gov |

In Vivo Pharmacological Evaluation

Animal models that mimic human diseases are used to evaluate the therapeutic potential of new compounds.

Pain: Various animal models are used to study pain, including the formalin test and the hot plate test. nih.gov A piperazine derivative, 4-[(1-phenyl-1H-pyrazol-4-yl) methyl]1-piperazine carboxylic acid ethyl ester (LQFM-008) , has demonstrated anti-nociceptive effects in both the neurogenic and inflammatory phases of the formalin test in mice. nih.gov In these models, the animal's response to a painful stimulus is measured, and the ability of the test compound to reduce this response is quantified.

Neurological Disorders: Animal models of neurodegenerative diseases, such as Alzheimer's disease, are used to assess the neuroprotective effects of compounds. Studies have shown that certain N,N'-disubstituted piperazine derivatives can reduce both amyloid and Tau pathology and improve memory in preclinical models of Alzheimer's disease. nih.govresearchgate.net These studies often involve behavioral tests to assess cognitive function and histological analysis of brain tissue to measure pathological markers.

Cough: The antitussive (anti-cough) effects of compounds are often evaluated in guinea pig models where cough is induced by agents like citric acid or capsaicin. The this compound derivative JNJ17203212 was shown to have dose-dependent antitussive efficacy in a citric acid-induced cough model in guinea pigs. nih.gov The number of coughs is counted after exposure to the tussive agent, and the reduction in cough frequency in animals treated with the test compound is a measure of its efficacy.

| Compound/Derivative Class | Disease Model | Animal Species | Key Findings | Reference |

|---|---|---|---|---|

| JNJ17203212 | Citric acid-induced cough | Guinea Pig | Dose-dependent antitussive efficacy | nih.gov |

| LQFM-008 | Formalin-induced pain | Mouse | Reduced licking time in both neurogenic and inflammatory phases | nih.gov |

| N,N'-disubstituted piperazine derivatives | Alzheimer's Disease | Preclinical models | Reduced amyloid and Tau pathology, improved memory | nih.govresearchgate.net |

Behavioral Studies in Rodents

Behavioral studies in rodent models, while not extensively documented for the parent compound this compound, have been conducted on its derivatives, notably 1-(m-chlorophenyl)piperazine (m-CPP), to investigate their neuropsychopharmacological profiles. These studies provide insights into the potential effects of the broader piperazine class on the central nervous system.

In a rat model of tardive dyskinesia induced by haloperidol, m-CPP demonstrated notable behavioral effects. nih.gov The administration of m-CPP to these animals resulted in more pronounced hypophagic (reduced food intake) and anxiogenic-like (anxiety-promoting) effects compared to control animals. nih.gov However, the compound did not produce significantly different hypolocomotive effects between the haloperidol-treated and control groups. nih.gov

Further research has established that m-CPP can induce depressogenic-like behaviors in rodents. nih.gov In validated antidepressant assays, such as the forced swim test and tail suspension test in mice, a 1 mg/kg dose of m-CPP showed depressant-like effects without altering general locomotor activity. nih.gov Chronic administration of m-CPP was also found to augment behavioral anomalies in olfactory bulbectomized rats, a model of depression. nih.gov Interaction studies suggested that these depressant-like effects are mediated by the stimulation of neuronal 5-HT₂ₐ receptors. nih.gov

Computational Chemistry and Modeling

Computational chemistry and modeling are indispensable tools in the study of piperazine-carboxamide derivatives, enabling researchers to predict biological activity, understand interaction mechanisms at a molecular level, and guide the design of new compounds with improved properties. mdpi.comresearchgate.net These in silico methods provide a rational basis for structure-activity relationship studies and help to prioritize synthetic efforts.

Molecular Docking and Ligand-Protein Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand how piperazine-carboxamide derivatives interact with biological targets.

Studies on pyrimidinyl-piperazine carboxamide derivatives as potential α-glucosidase inhibitors used molecular docking to predict the binding modes of these compounds within the enzyme's active site. nih.gov Similarly, docking studies of piperazine-linked 1,8-naphthalimide-arylsulfonyl derivatives with the carbonic anhydrase IX (CAIX) protein were performed to evaluate their binding affinity. nih.gov These analyses revealed that the compounds could form two to five hydrogen bonds with key residues in the receptor, including Arg6, Trp9, and Val130. nih.gov For a series of piperazine-based matrix metalloproteinase inhibitors, docking into the crystal structure of stromelysin-1 (MMP-3) was crucial for developing predictive 3D-QSAR models by ensuring the correct alignment and conformation of the inhibitors within the enzyme's binding pockets. nih.gov

| Derivative Class | Protein Target | Key Interacting Residues | Reference |

|---|---|---|---|

| Pyrimidinyl-piperazine carboxamides | α-glucosidase | Not specified | nih.gov |

| Piperazine-linked 1,8-naphthalimide-arylsulfonyls | Carbonic Anhydrase IX (CAIX) | Arg6, Trp9, Val130, Asn66, Arg64, His68, Gln71 | nih.gov |

| Piperazine-based MMPIs | Stromelysin-1 (MMP-3) | S1'-S2' binding pockets | nih.gov |

| Piperazin-1-ylpyridazine derivatives | dCTPase | Not specified | ijpsdronline.com |

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies are performed to correlate the chemical structure of compounds with their biological activity. Three-dimensional QSAR (3D-QSAR) approaches, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been successfully applied to piperazine-carboxamide derivatives.

A comprehensive 3D-QSAR/CoMSIA study was conducted on a series of 90 irreversible inhibitors of Fatty Acid Amide Hydrolase (FAAH) that share a pyrimidinyl-piperazine-carboxamide scaffold. mdpi.comresearchgate.net The resulting model was extensively validated, showing strong predictive power (q² = 0.734; r² = 0.966). mdpi.comresearchgate.net The analysis of CoMSIA contour maps revealed that electrostatic and hydrogen-bond acceptor properties were the most significant contributors to the inhibitory activity. mdpi.comresearchgate.net This information was subsequently used to design new compounds with high predicted FAAH inhibition. mdpi.com

Another study developed 3D-QSAR models for a series of piperazine-based inhibitors of stromelysin-1 (MMP-3). nih.gov The most predictive CoMFA model yielded a cross-validated r² value of 0.592 and a conventional r² of 0.989. nih.gov This analysis provided key insights into the steric and electrostatic requirements for ligand binding to the S1'-S2' area of the enzyme. nih.gov

| Derivative Class | Target | Model Type | q² (Cross-validated) | r² (Conventional) | Reference |

|---|---|---|---|---|---|

| Pyrimidinyl-piperazine-carboxamides | FAAH | CoMSIA | 0.734 | 0.966 | mdpi.comresearchgate.net |

| Piperazine-based MMPIs | MMP-3 | CoMFA | 0.592 | 0.989 | nih.gov |

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time, providing detailed information on the stability and dynamics of ligand-protein complexes.

MD simulations have been employed to study piperazine-activated MDEA (methyldiethanolamine) aqueous solutions for CO₂ absorption, highlighting the role of piperazine carbamate (B1207046) in the process. uib.noresearchgate.net In the context of drug design, MD simulations were performed on complexes of pyrimidinyl-piperazine carboxamide derivatives with α-glucosidase. nih.gov These simulations showed that the complex with the most potent inhibitor was stable, maintaining a consistent binding pose throughout the simulation. nih.gov Similarly, simulations of piperazine-linked derivatives bound to the CAIX protein were used to assess the conformational integrity and structural stability of the ligands within the protein's binding site. nih.gov The root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) were analyzed to understand the dynamic behavior of the complex and identify crucial residues involved in the interaction. nih.govijpsdronline.com

Quantum Chemical Calculations

Quantum chemical calculations, often using Density Functional Theory (DFT), are employed to investigate the electronic structure and properties of molecules. These methods provide insights into molecular geometry, charge distribution, and reactivity.

Theoretical studies on aryl sulfonyl piperazine derivatives have utilized the DFT/B3LYP method with the 6-31G(d,p) basis set to analyze their optimized molecular structure and electronic features. jddtonline.inforesearchgate.net Molecular Electrostatic Potential (MEP) analysis identified the positive and negative centers of the molecules, with negative potential localized on the sulfamide (B24259) function and positive potential on hydrogen atoms. jddtonline.inforesearchgate.net Calculations of frontier molecular orbitals (HOMO-LUMO) were used to measure the energy gap and explain electronic transitions within the molecules. jddtonline.inforesearchgate.net Quantum mechanical calculations have also been used to derive missing force-field parameters and partial atomic charges for piperazine and piperazine carbamate, which are essential for accurate molecular dynamics simulations. uib.nomanchester.ac.uk

Analytical and Characterization Techniques

A variety of analytical techniques are used for the identification, quantification, and characterization of this compound and its derivatives. These methods are essential for quality control in synthesis, metabolic studies, and the analysis of complex mixtures.

High-Performance Liquid Chromatography (HPLC) with UV detection is a common method for the analysis of piperazine. One validated method involves the chemical derivatization of piperazine with 4-chloro-7-nitrobenzofuran (B1219042) (NBD-Cl) to form a stable, UV-active derivative. jocpr.com This allows for the detection of trace amounts of piperazine in active pharmaceutical ingredients, with a limit of detection of 30 ppm and a limit of quantification of 90 ppm. jocpr.com The method was validated for accuracy, linearity, and precision. jocpr.com

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique used for the analysis of piperazine derivatives, particularly in forensic contexts. A GC-MS method was developed for the simultaneous detection and separation of various piperazines and their congeners in street drug samples. figshare.com This method was capable of separating positional isomers, such as 2-FPP, 3-FPP, and 4-FPP, which can be challenging due to their similar chemical profiles. figshare.com These analytical methods are crucial for the chemical characterization of both legitimately synthesized compounds and illicitly produced substances. figshare.comunodc.org

Spectroscopic Methods (e.g., NMR, LCMS, FTIR)

Spectroscopic techniques are fundamental in determining the molecular structure of this compound. They provide detailed information about the compound's atomic connectivity, functional groups, and molecular weight.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful, non-destructive technique used for the structural characterization of molecules. auburn.edu It provides insight into the carbon-hydrogen framework of a compound. For the closely related compound, piperazine-1-carboxamidine, ¹H NMR and ¹³C NMR spectra have been recorded in D₂O. researchgate.net The ¹H NMR spectrum shows two triplets corresponding to the four protons on each of the two –CH₂– groups of the piperazine ring. researchgate.net The ¹³C NMR spectrum displays signals for the –CH₂– carbons and the guanidine (B92328) carbon. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS) is a sensitive technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. auburn.edu It is used to determine the molecular weight and can provide information about the structure through fragmentation patterns. auburn.edu In the analysis of piperazine-1-carboxamidine, LC/MS/MS analysis identified the protonated molecular ion [MH]⁺ at m/z 129.0. researchgate.net Further fragmentation analysis revealed ions corresponding to the loss of an ammonia (B1221849) molecule (m/z 112) and the protonated piperazine ring (m/z 87). researchgate.net